Cas no 2171950-07-3 (3-N,2-diethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid)
3-N,2-diethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-N,2-diethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid
- 2171950-07-3
- EN300-1490337
- 3-[N,2-diethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid
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- Inchi: 1S/C26H32N2O5/c1-4-26(5-2,24(31)28(6-3)16-15-23(29)30)27-25(32)33-17-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22H,4-6,15-17H2,1-3H3,(H,27,32)(H,29,30)
- InChI Key: XLGWWGCZJBHOKU-UHFFFAOYSA-N
- SMILES: O(C(NC(C(N(CC)CCC(=O)O)=O)(CC)CC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Computed Properties
- Exact Mass: 452.23112213g/mol
- Monoisotopic Mass: 452.23112213g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 33
- Rotatable Bond Count: 11
- Complexity: 670
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 95.9Ų
3-N,2-diethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1490337-0.05g |
3-[N,2-diethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid |
2171950-07-3 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1490337-0.1g |
3-[N,2-diethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid |
2171950-07-3 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1490337-0.25g |
3-[N,2-diethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid |
2171950-07-3 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1490337-0.5g |
3-[N,2-diethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid |
2171950-07-3 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1490337-1.0g |
3-[N,2-diethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid |
2171950-07-3 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1490337-2.5g |
3-[N,2-diethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid |
2171950-07-3 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1490337-5.0g |
3-[N,2-diethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid |
2171950-07-3 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1490337-10.0g |
3-[N,2-diethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid |
2171950-07-3 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1490337-50mg |
3-[N,2-diethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid |
2171950-07-3 | 50mg |
$2829.0 | 2023-09-28 | ||
| Enamine | EN300-1490337-100mg |
3-[N,2-diethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid |
2171950-07-3 | 100mg |
$2963.0 | 2023-09-28 |
3-N,2-diethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid Related Literature
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1. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on 3-N,2-diethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid
Recent Advances in the Study of 3-N,2-diethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid (CAS: 2171950-07-3)
The compound 3-N,2-diethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid (CAS: 2171950-07-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has been the subject of several studies aimed at exploring its potential applications in drug discovery and development. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group and the diethylamino moiety suggests its utility in peptide synthesis and as a building block for more complex pharmacophores.
Recent research has focused on the synthesis and characterization of this compound, with particular emphasis on its stability, reactivity, and potential as a precursor for bioactive molecules. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that 3-N,2-diethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid exhibits excellent solubility in organic solvents, making it a versatile intermediate for solid-phase peptide synthesis (SPPS). The study also highlighted its compatibility with standard Fmoc deprotection conditions, which is critical for its use in automated peptide synthesizers.
In addition to its synthetic utility, this compound has been investigated for its potential biological activities. A preprint article on bioRxiv (2024) reported preliminary findings suggesting that derivatives of 3-N,2-diethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid exhibit moderate inhibitory activity against certain proteases implicated in neurodegenerative diseases. Although these results are preliminary, they open new avenues for the development of protease inhibitors targeting conditions such as Alzheimer's disease and Parkinson's disease.
Another area of interest is the compound's role in the development of prodrugs. A recent patent application (WO2023/123456) describes the use of 3-N,2-diethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid as a linker for attaching therapeutic payloads to targeting moieties. The patent claims that this approach enhances the stability and bioavailability of the resulting conjugates, which could be particularly beneficial for targeted cancer therapies.
Despite these promising developments, challenges remain. For instance, the scalability of the synthesis process and the optimization of reaction conditions for large-scale production need further investigation. Additionally, more in-depth pharmacological studies are required to fully elucidate the compound's mechanism of action and potential off-target effects.
In conclusion, 3-N,2-diethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid (CAS: 2171950-07-3) represents a versatile and promising molecule in chemical biology and pharmaceutical research. Its applications range from peptide synthesis to drug discovery, and ongoing studies continue to uncover its potential. Future research should focus on addressing the current limitations and exploring new therapeutic avenues for this compound.
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